5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-thiophen-2-yl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)9-3-4-13-21-22-14(24(13)8-9)7-20-15(25)10-6-11(26-23-10)12-2-1-5-27-12/h1-2,5-6,9H,3-4,7-8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAIRUDDEJYYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H16F3N5O2S
- Molecular Weight : 397.39 g/mol
This compound incorporates a thiophene ring and a trifluoromethyl group attached to a tetrahydrotriazole moiety. The synthesis typically involves multi-step reactions that include the formation of the isoxazole carboxamide framework and subsequent modifications to introduce the thiophene and trifluoromethyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer activity of derivatives related to this compound. For instance, a related compound demonstrated significant activity against HT-29 colorectal cancer cells with an IC50 value of approximately 8.18 µM . The mechanism of action was found to involve:
- Induction of Apoptosis : The compound was shown to up-regulate pro-apoptotic proteins (Bax) while down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of caspase pathways and subsequent cell death via mitochondrial apoptosis .
- Cell Membrane Integrity : Observations indicated that treatment with the compound resulted in early apoptosis characterized by cell membrane injury .
Neurokinin Receptor Antagonism
The compound also exhibits potential as a selective antagonist for the neurokinin-3 (NK-3) receptor. This receptor is implicated in various central nervous system disorders. The antagonistic activity suggests possible therapeutic applications in treating conditions such as anxiety and depression .
Study 1: Anticancer Mechanisms
In a study evaluating the anticancer effects of similar compounds:
- Cell Line : HT-29
- Concentration Range : 6.587 to 11.10 µM
- Findings : The compound induced apoptosis through mitochondrial pathways, significantly affecting cell viability and promoting cell death via caspase activation .
Study 2: NK-3 Receptor Interaction
A patent study reported on compounds targeting NK-3 receptors:
- Objective : To identify selective antagonists for therapeutic use.
- Results : Compounds similar to the target exhibited high affinity for NK-3 receptors, suggesting their potential in managing neuropsychiatric disorders .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H16F3N5O2S |
| Molecular Weight | 397.39 g/mol |
| Anticancer IC50 | ~8.18 µM |
| Mechanism of Action | Apoptosis induction |
| NK-3 Receptor Affinity | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs from the evidence include:
Physicochemical Properties
Melting Points :
Solubility :
Key Structural Differences and Implications
| Feature | Target Compound | Closest Analog (ID 565209-26-9) | Impact on Properties |
|---|---|---|---|
| Core Heterocycle | Triazolopyridine + Isoxazole | Triazolothiadiazine | Triazolopyridine may offer better kinase selectivity; thiadiazine alters solubility |
| Substituents | CF₃ on triazolopyridine | CF₃ on triazole | Position of CF₃ affects electronic distribution and binding interactions |
| Linker | Carboxamide | Direct thiophene fusion | Carboxamide linker enhances hydrogen bonding potential |
Q & A
Q. What are the optimal synthetic routes for preparing 5-(thiophen-2-yl)-N-((6-(trifluoromethyl)tetrahydrotriazolopyridin-3-yl)methyl)isoxazole-3-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Thiophene-Isoxazole Coupling : React 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with activating agents (e.g., SOCl₂) to form the acyl chloride intermediate.
- Triazolopyridine Functionalization : Introduce the trifluoromethyl-tetrahydrotriazolopyridine moiety via nucleophilic substitution or reductive amination.
- Final Amidation : Use coupling agents like HATU or EDCI with DIPEA in anhydrous DMF to link the two fragments .
Critical Parameters : Reaction temperature (0–25°C for amidation), solvent purity, and stoichiometric control of trifluoromethyl group incorporation to avoid side products .
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the tetrahydrotriazolopyridine core (δ 3.2–4.1 ppm for CH₂ groups), thiophene protons (δ 6.8–7.5 ppm), and trifluoromethyl singlet (δ -60 to -70 ppm in ¹⁹F NMR) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole C-N vibrations (1520–1560 cm⁻¹) .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in overlapping peaks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., GSK-3β)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites. Prioritize interactions with the trifluoromethyl group (hydrophobic pockets) and triazole N-atoms (hydrogen bonding) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Validation : Correlate in silico results with enzymatic assays (IC₅₀ values) to refine docking parameters .
Q. What strategies resolve contradictions in reported bioactivity data for triazolopyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) across studies. Variations in IC₅₀ often arise from differences in assay pH or co-solvents .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) to isolate contributions of specific groups to activity .
Case Example : If one study reports potent inhibition while another shows inactivity, verify target specificity via counter-screening against related kinases .
Q. How can reaction optimization algorithms improve synthetic yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use Bayesian optimization to screen variables (catalyst loading, solvent ratio) with minimal experimental runs. Prioritize factors impacting amidation efficiency (e.g., base concentration) .
- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time, adjusting conditions dynamically .
Benchmarking : Compare algorithm-guided yields (e.g., 85% via optimization) vs. traditional trial-and-error approaches (50–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
